molecular formula C12H10BrNO B1291326 6-bromo-N-methyl-2-naphthamide CAS No. 426219-35-4

6-bromo-N-methyl-2-naphthamide

Cat. No.: B1291326
CAS No.: 426219-35-4
M. Wt: 264.12 g/mol
InChI Key: HPUCFMPIKISIIO-UHFFFAOYSA-N
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Description

6-Bromo-N-methyl-2-naphthamide: is an organic compound with the molecular formula C12H10BrNO . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position and a methyl group attached to the nitrogen atom of the amide group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

6-Bromo-N-methyl-2-naphthamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These interactions are crucial as they can influence the activity of these enzymes, leading to potential therapeutic applications. For instance, this compound has shown inhibitory activity against MAO, which is essential in the treatment of neurological disorders . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to alter the expression of genes involved in apoptosis and cell proliferation . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as MAO and ChE, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression, particularly genes involved in neurotransmitter metabolism and signal transduction pathways. The compound’s ability to modulate enzyme activity makes it a potential candidate for therapeutic applications in neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying effects on cells . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, particularly in the modulation of enzyme activity and neurotransmitter levels . At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through oxidative pathways, leading to the formation of metabolites that can further interact with cellular components. These interactions can influence metabolic flux and alter the levels of key metabolites within the cell, thereby affecting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s ability to bind to transporters and proteins influences its bioavailability and efficacy in modulating cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-methyl-2-naphthamide typically involves the bromination of N-methyl-2-naphthamide. One common method includes the following steps:

    Bromination: N-methyl-2-naphthamide is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 6th position.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-methyl-2-naphthamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoic acid derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted naphthamide derivatives.

    Oxidation: Formation of 6-bromo-2-naphthoic acid.

    Reduction: Formation of 6-bromo-N-methyl-2-naphthylamine.

Scientific Research Applications

6-Bromo-N-methyl-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Bromo-2-naphthoic acid
  • 6-Bromo-N-methyl-1-naphthamide
  • 6-Bromo-N,N-dimethyl-2-naphthamide

Comparison: 6-Bromo-N-methyl-2-naphthamide is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 6th position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

6-bromo-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-14-12(15)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUCFMPIKISIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619294
Record name 6-Bromo-N-methylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426219-35-4
Record name 6-Bromo-N-methylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-N-methyl-2-naphtamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4 Liters of ethyl acetate and 25 mL of DMF were added to 500 g (1.99 mol) of 6-bromo-2-naphthoic acid. 188 mL (2.61 mol, 1.3 eq) of thionyl chloride was added dropwise at 30° C. or lower. The mixture was stirred at 65° C. for 30 minutes. After cooled to 25° C., a mixture of 408 mL (3.93 mol, 2 eq) of a 40% solution of methylamine in methanol and 558 mL (4.01 mol, 2 eq) of triethylamine was added dropwise at 25° C. or lower. The mixture was stirred at 25° C. for 3 hours. 2.5 Liters of water was added dropwise at 25° C. or lower. Crystals were filtered, and washed successively with 1.25 liters of a mixed solution of methanol/water=1/4. Vacuum drying (50° C.) to a constant weight afforded 422 g of 6-bromo-N-methyl-2-naphthamide (yield 80%).
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188 mL
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500 g
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Synthesis routes and methods II

Procedure details

6-Bromo-2-naphthoic acid (60.26 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (55.21 g) and 1-hydroxy-1H-benzotriazole monohydrate (44.1 g) were dissolved in dimethylformamide (960 ml) under an argon atmosphere. N-Ethyldiisopropylamine (37.23 g) was added with stirring under ice-cooling. A solution (2M; 192 ml) of methylamine in THF was added and the mixture was stirred at room temperature for 18 h. The reaction mixture was poured into water (8 L) with stirring and the precipitate was collected by filtration. The precipitate was washed successively with water and diisopropyl ether, and dried in the presence of phosphorus pentaoxide at 70° C. to give the title compound (60.6 g) as a crystalline powder.
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60.26 g
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reactant
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55.21 g
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44.1 g
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960 mL
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37.23 g
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192 mL
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8 L
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Synthesis routes and methods III

Procedure details

6-Bromo-2-naphthoic acid (10.1 g, 40.1 mmol) and N,N-dimethylformamide (4.75 g, 65.0 mmol) were added to toluene (80 mL). To the reaction mixture was added dropwise thionyl chloride (5.7 g, 48.2 mmol) at 45 to 50° C., and the mixture was stirred for 1 hr, and allowed to cool to room temperature. The reaction mixture was added dropwise at 10 to 25° C. to a solution prepared by adding triethylamine (11.4 g, 112.4 mmol) and 40% methylamine methanol solution (8.1 g, 104.4 mmol) to toluene (80 mL), and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added dropwise water (50 mL), and the mixture was stirred at room temperature. The crystals were collected by filtration, and washed with a mixed solvent (25 mL) of methanol/water (2:8) to give wet crystals. The total amount of the wet crystals was added to N,N-dimethylacetamide (70 mL), and dissolved with heating to 60° C. The reaction mixture was allowed to cool to room temperature, and water (140 mL) was added dropwise thereto. The crystals were collected by filtration, and washed with water (80 mL) to give wet crystals. The total amount of the wet crystals was suspended in ethyl acetate (25 mL) with stirring at room temperature. The crystals were collected by filtration, and washed with ethyl acetate (5 mL). The obtained wet crystals were dried under reduced pressure to give 6-bromo-N-methyl-2-naphthamide (9.4 g, 35.6 mmol). yield 89%.
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10.1 g
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4.75 g
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80 mL
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5.7 g
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11.4 g
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methylamine methanol
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8.1 g
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80 mL
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25 mL
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140 mL
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70 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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